

An In-depth Technical Guide to the Thermochemistry of Sodium Chlorite Decomposition

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Compound of Interest

Compound Name: Sodium chlorite

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This technical guide provides a comprehensive overview of the thermochemistry associated with the decomposition of **sodium chlorite** (NaClO_2). It details the thermodynamic parameters, decomposition pathways, and relevant experimental protocols, presenting quantitative data in a structured format for ease of comparison and analysis.

Introduction

Sodium chlorite is a potent oxidizing agent with diverse applications, including its use as a precursor for the generation of chlorine dioxide, a disinfectant, and in various organic synthesis processes. A thorough understanding of its thermal stability and decomposition pathways is critical for its safe handling, storage, and application, particularly in research and development settings where it may be subjected to varying experimental conditions. This guide elucidates the fundamental thermochemical principles governing the decomposition of solid **sodium chlorite**.

Decomposition Pathways of Sodium Chlorite

The thermal decomposition of solid **sodium chlorite** can proceed through two primary pathways, the predominance of which is dependent on temperature and reaction conditions.

Disproportionation Reaction

At lower temperatures, typically commencing around 180-200°C, **sodium chlorite** undergoes an exothermic disproportionation reaction to yield sodium chlorate (NaClO₃) and sodium chloride (NaCl)[1]. This is considered the principal decomposition reaction in this temperature range.

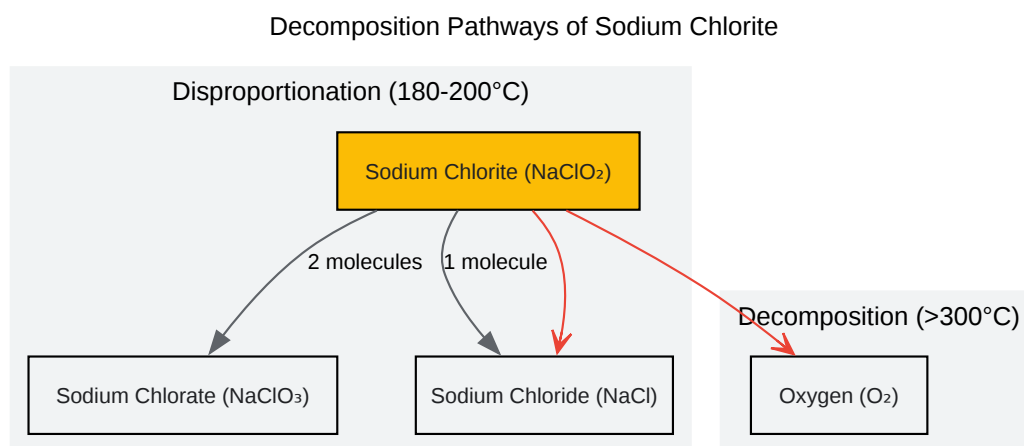


Decomposition to Oxygen

At higher temperatures, generally above 300°C, a more complete decomposition occurs, yielding sodium chloride and oxygen gas[2]. This reaction is also exothermic.



The following diagram illustrates the two primary decomposition pathways of solid **sodium chlorite**.



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Decomposition pathways of solid **sodium chlorite**.

Thermodynamic Data

The thermodynamic parameters for the decomposition reactions of **sodium chlorite** are crucial for predicting reaction spontaneity and heat effects. The following tables summarize the standard enthalpies of formation and standard molar entropies of the compounds involved, and the calculated thermodynamic parameters for the decomposition reactions at 298.15 K.

Standard Thermodynamic Properties of Reactants and Products

Compound	Formula	State	$\Delta_f H^\ominus_{298}$ (kJ/mol)	S°_{298} (J/mol·K)
Sodium Chlorite	NaClO ₂ (s)	solid	-307.0	118.8 (estimated)
Sodium Chlorate	NaClO ₃ (s)	solid	-365.4	129.7
Sodium Chloride	NaCl(s)	solid	-411.12	72.11
Oxygen	O ₂ (g)	gas	0	205.152

Note: The standard molar entropy of **sodium chlorite** is an estimated value calculated using the method proposed by Jenkins and Glasser, based on its molar mass and density.

Calculated Thermodynamic Parameters for Decomposition Reactions

Reaction	ΔH° (kJ/mol)	ΔS° (J/mol·K)	ΔG° (kJ/mol)
3 NaClO ₂ (s) → 2 NaClO ₃ (s) + NaCl(s)	-200.52	-24.59	-193.19
NaClO ₂ (s) → NaCl(s) + O ₂ (g)	-104.12	158.462	-151.34

Experimental Protocols

The thermochemical data for **sodium chlorite** decomposition are primarily determined using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the enthalpy change (ΔH) of the decomposition reactions.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of finely powdered **sodium chlorite** (typically 1-5 mg) is hermetically sealed in an aluminum or gold-plated stainless steel crucible. An empty, sealed crucible is used as a reference.
- **Instrument Setup:** The sample and reference crucibles are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to provide a non-reactive atmosphere.
- **Heating Program:** The sample is heated from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate, typically 10°C/min.
- **Data Analysis:** The resulting DSC curve plots heat flow against temperature. Exothermic events, such as decomposition, appear as peaks. The area under the peak is integrated to determine the enthalpy change of the reaction.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature range of decomposition and to study the kinetics of the decomposition reactions.

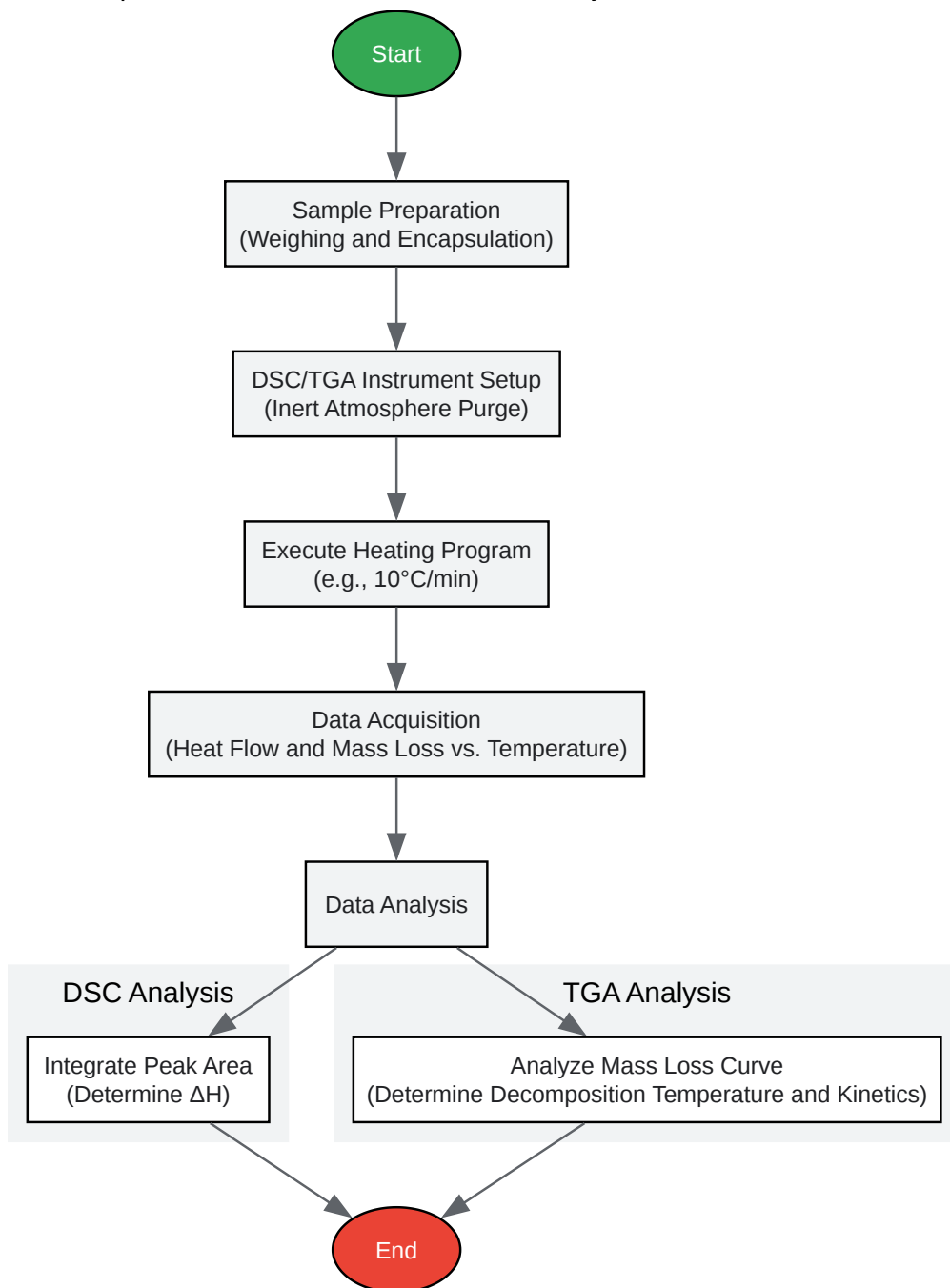
Methodology:

- **Sample Preparation:** A small, accurately weighed sample of **sodium chlorite** (typically 5-10 mg) is placed in a tared TGA crucible (e.g., alumina or platinum).

- **Instrument Setup:** The crucible is placed on the TGA's high-precision balance within the furnace. The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
- **Heating Program:** The sample is heated from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
- **Data Analysis:** The TGA curve plots mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition. The stoichiometry of the decomposition reaction can be confirmed by the total mass loss. Kinetic parameters, such as activation energy, can be determined by analyzing the rate of mass loss at different heating rates (non-isothermal methods) or at a constant temperature (isothermal methods).

The following diagram illustrates a typical experimental workflow for the thermal analysis of **sodium chlorite**.

Experimental Workflow for Thermal Analysis of Sodium Chlorite



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Workflow for DSC and TGA analysis of **sodium chlorite**.

Kinetic Analysis

While comprehensive experimental data on the solid-state decomposition kinetics of **sodium chlorite** is not widely available in the literature, the activation energy (E_a) and pre-exponential factor (A) of the decomposition reactions can be determined from TGA data using various kinetic models. The most common approach is to use the Arrhenius equation:

$$k = A * \exp(-E_a / RT)$$

where:

- k is the rate constant
- A is the pre-exponential factor
- E_a is the activation energy
- R is the universal gas constant
- T is the absolute temperature

By performing TGA experiments at multiple heating rates, methods such as the Flynn-Wall-Ozawa or Kissinger method can be employed to calculate the activation energy without assuming a specific reaction model.

Safety Considerations

Sodium chlorite is a strong oxidizing agent and can form explosive mixtures with combustible materials, organic compounds, and reducing agents. The decomposition of **sodium chlorite** is exothermic and can lead to a thermal runaway if not properly controlled. Decomposition can also release toxic gases such as chlorine dioxide. Appropriate personal protective equipment should be worn, and all handling should be performed in a well-ventilated area.

Conclusion

This technical guide has provided a detailed overview of the thermochemistry of **sodium chlorite** decomposition. The primary decomposition pathways, disproportionation and decomposition to oxygen, have been outlined, and their thermodynamic parameters have been

presented. Standard experimental protocols for DSC and TGA have been described to guide researchers in the thermal characterization of this compound. A thorough understanding of these principles is essential for the safe and effective use of **sodium chlorite** in research and industrial applications.

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References

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